4-Nitrophenylhydrazine

Overview

Description

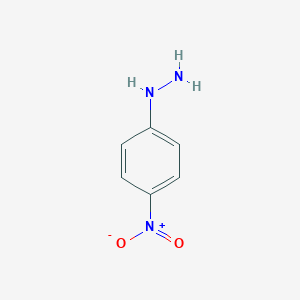

4-Nitrophenylhydrazine (C₆H₇N₃O₂, MW 153.14 g/mol) is a nitro-substituted arylhydrazine characterized by a nitro group (-NO₂) at the para position of the benzene ring . It is commonly employed as a reagent for detecting carbonyl compounds (e.g., ketones and aldehydes) via hydrazone formation . The compound exhibits moderate solubility in organic solvents like ethanol and toluene but is insoluble in water . Its reactivity stems from the electron-withdrawing nitro group, which enhances the acidity of the hydrazine NH group, facilitating nucleophilic attacks in condensation reactions .

Safety Profile: this compound is highly explosive in its dry state and is typically stored wetted with ≥30% water to prevent autoignition (ignition temperature ~74°C) . Chronic exposure risks include liver/kidney damage and central nervous system effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenylhydrazine can be synthesized through the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride in an aqueous medium . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often stabilized with water to prevent explosive decomposition .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenylhydrazine undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-aminophenylhydrazine using reducing agents like tin(II) chloride.

Substitution: It reacts with carbonyl compounds to form hydrazones, which are useful in identifying aldehydes and ketones.

Common Reagents and Conditions:

Reducing Agents: Tin(II) chloride, hydrogen gas.

Reaction Conditions: Typically carried out in aqueous or alcoholic solutions at controlled temperatures.

Major Products:

Hydrazones: Formed from the reaction with carbonyl compounds.

Aminophenylhydrazine: Formed through reduction reactions.

Scientific Research Applications

Chemical Synthesis and Analytical Applications

Reagent for Carbonyl Compounds

4-Nitrophenylhydrazine is primarily used as a reagent for the detection and analysis of carbonyl compounds, such as aldehydes and ketones. The formation of hydrazones through the reaction with carbonyl groups allows for the identification and quantification of these compounds in various samples.

Table 1: Reactivity of this compound with Carbonyl Compounds

| Carbonyl Compound | Reaction Yield (%) | Notes |

|---|---|---|

| Acetaldehyde | 85 | Fast reaction at room temperature |

| Benzaldehyde | 90 | High selectivity observed |

| Cyclohexanone | 78 | Moderate reaction rate |

Biological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Modifications to the hydrazine moiety can enhance this activity.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| 4-Nitrophenylhydrazone A | High | Moderate |

| 4-Nitrophenylhydrazone B | Low | High |

Anti-inflammatory Properties

Novel p-nitrophenyl hydrazones have been synthesized and evaluated for their potential as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase pathways. These compounds showed significant inhibition, indicating their potential therapeutic application.

Medicinal Chemistry

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example:

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by up to 70% after 48 hours of treatment.

- Apoptosis Induction: Increased markers of apoptosis were observed, including caspase activation.

Industrial Applications

This compound is also utilized in the synthesis of various pharmaceuticals and agrochemicals. Its role as an intermediate in dye synthesis further underscores its industrial significance.

Mechanism of Action

The mechanism of action of 4-nitrophenylhydrazine involves its interaction with carbonyl groups to form stable hydrazones. This reaction is crucial in the detection and quantification of aldehydes and ketones. Additionally, it acts as an inhibitor for certain enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and functional differences between 4-nitrophenylhydrazine and analogous hydrazines:

Thermal Decomposition Kinetics

Differential scanning calorimetry (DSC) studies reveal distinct decomposition pathways:

- This compound (4-NPH) : Activation energy (Eₐ) = 125–140 kJ/mol via Flynn-Wall-Ozawa method .

- 2-Nitrophenylhydrazine (2-NPH): Lower Eₐ (~110–120 kJ/mol) due to steric hindrance from ortho-NO₂ .

The para-nitro group in 4-NPH stabilizes the transition state during decomposition, delaying exothermic reactions compared to 2-NPH .

Electrochemical Detection Performance

ZnO/SnO₂ nanoparticle-based sensors for this compound exhibit superior performance compared to other hydrazines:

The nitro group in this compound enhances electron transfer during oxidation, improving sensor sensitivity .

Biological Activity

4-Nitrophenylhydrazine (4-NPH) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 4-NPH, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

This compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring, which contributes to its reactivity and biological activity. The molecular formula is , and it has a molar mass of 153.14 g/mol.

Antimicrobial Activity

Research indicates that 4-NPH exhibits notable antimicrobial properties. A study synthesized various derivatives of 4-NPH and evaluated their antimicrobial activity against several bacterial strains. The results demonstrated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound Derivative | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 4-NPH | Moderate | High |

| 4-Nitrophenylhydrazone A | High | Moderate |

| 4-Nitrophenylhydrazone B | Low | High |

The study concluded that modifications on the hydrazine moiety could enhance the antimicrobial potency of 4-NPH derivatives .

Anti-inflammatory Activity

4-NPH has also been investigated for its anti-inflammatory properties. A recent study designed novel p-nitrophenyl hydrazones as multi-target inhibitors aimed at reducing inflammation by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) pathways. The synthesized compounds demonstrated significant inhibition of these enzymes, indicating potential as anti-inflammatory agents.

- Key Findings:

Anticancer Activity

The anticancer potential of 4-NPH has been explored in various studies. It has been reported to inhibit cancer cell proliferation through multiple mechanisms, including induction of apoptosis and cell cycle arrest.

- Case Study Example:

In a study involving human cancer cell lines, treatment with 4-NPH resulted in:

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of 4-NPH must be considered. Studies have shown that high concentrations can lead to cytotoxic effects in normal cells. Therefore, further research is essential to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. How is 4-nitrophenylhydrazine utilized in the identification of carbonyl compounds (aldehydes and ketones)?

- Methodological Answer : this compound reacts with carbonyl groups to form hydrazones, which are crystalline derivatives with distinct melting points. To perform this:

- Dissolve the carbonyl compound in ethanol or methanol.

- Add an acidic solution of this compound (e.g., in HCl).

- Heat gently to initiate condensation.

- Isolate the precipitated hydrazone via filtration and recrystallize for purity.

- Compare the melting point with literature values for identification .

Q. What safety protocols are critical when handling this compound in the lab?

- Key Measures :

- Storage : Keep hydrated (≥30% water) in airtight containers away from oxidizers, acids, and metals (e.g., rust, CuO) to prevent explosive reactions .

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ).

- Decontamination : Clean spills with cellulose-free absorbents (e.g., vermiculite) to avoid reactivity .

Q. How does this compound function in derivatizing formaldehyde for analytical studies?

- Procedure :

- React formaldehyde with this compound in acidic conditions to form a stable hydrazone derivative.

- Analyze via GC-MS or HPLC to quantify formaldehyde in biological samples (e.g., cytochrome P450 studies).

- Validate using deuterated formaldehyde (d₂-HCHO) controls to confirm no solvent exchange .

Advanced Research Questions

Q. What experimental parameters optimize electrochemical sensor performance for this compound detection?

- Sensor Design :

- Material Synthesis : Prepare ZnO/SnO₂ nanoparticles (NPs) via wet chemical methods to enhance electron transfer at the electrode interface .

- Electrode Fabrication : Coat glassy carbon electrodes (GCE) with NPs using Nafion binder. Characterize with XRD, XPS, and SEM to confirm crystallinity and morphology .

- Calibration : Use a linear range of 0.1 nM–0.01 mM. Sensitivity = 7.693 µAµM⁻¹cm⁻², LOD = 94.63 pM (S/N=3) .

Q. How can reaction conditions be tailored to synthesize this compound-derived thiosemicarbazides with enhanced bioactivity?

- Synthetic Strategy :

- Reflux this compound with substituted isothiocyanates (e.g., 4-chlorophenyl isothiocyanate) in ethanol.

- Purify via column chromatography (hexane/ethyl acetate) and recrystallize from methanol.

- Assess antibacterial activity against Gram-positive/negative strains to correlate substituent effects (e.g., electron-withdrawing groups enhance potency) .

Q. What computational and experimental approaches determine protonation sites in arylhydrazines like this compound?

- Methodology :

- NMR Studies : Measure ¹⁴N/¹⁵N relaxation rates in solvents (water, DMSO) to identify protonation at the primary amine vs. aromatic nitrogen .

- Ab Initio Calculations : Use DFT (e.g., B3LYP/6-31G*) to compare stability of protonated isomers.

- Findings : this compound preferentially protonates at the primary amine nitrogen due to nitro group electron withdrawal .

Q. How are thermal decomposition kinetics of this compound analyzed for hazard assessment?

- Techniques :

- Perform non-isothermal DSC to determine activation energy (Eₐ) and pre-exponential factor (A) via Kissinger or Ozawa methods.

- Compare with 2-nitrophenylhydrazine: 4-nitro derivatives exhibit higher Eₐ due to nitro stabilization .

- Model decomposition pathways using TGA-FTIR to identify gaseous byproducts (e.g., NH₃, NO₂) .

Q. What role does this compound play in synthesizing indole derivatives via Fischer cyclization?

- Protocol :

- Condense with ketones/aldehydes (e.g., naltrexone) under acidic reflux to form hydrazones.

- Cyclize via Fischer indole synthesis (150°C, HCl catalysis) to yield 5′-nitronaltrindole.

- Reduce nitro groups with hydrazine/Raney Ni for amino derivatives used in drug development .

Properties

IUPAC Name |

(4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVPXBDOWDXXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-99-7 (hydrochloride) | |

| Record name | 4-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059207 | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000946 [mmHg] | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-16-3 | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-NITROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8586432K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.